Mechanistic Distinction: GCV-TP is a Non-Obligate Chain Terminator, Unlike Acyclovir Triphosphate
Ganciclovir triphosphate exhibits a unique mechanism of DNA chain termination distinct from the immediate termination induced by acyclovir triphosphate. Upon incorporation into a growing DNA strand, GCV-TP allows for the addition of one more nucleotide before chain elongation is halted, a phenomenon not observed with acyclovir triphosphate [1].
| Evidence Dimension | Mechanism of DNA chain termination |
|---|---|
| Target Compound Data | Non-obligate chain terminator; allows incorporation of ~1 additional nucleotide post-insertion |
| Comparator Or Baseline | Acyclovir Triphosphate |
| Quantified Difference | Immediate chain terminator (obligate) |
| Conditions | In vitro primer extension assays with purified DNA polymerases α, δ, ε [1] |
Why This Matters
This mechanistic difference is crucial for researchers studying viral mutagenesis or developing novel chain terminators, as it dictates the pattern of DNA synthesis arrest and can influence the evolution of drug resistance.
- [1] Ilsley, D. D., Lee, S. H., Miller, W. H., & Kuchta, R. D. (1995). Acyclic guanosine analogs inhibit DNA polymerases alpha, delta, and epsilon with very different potencies and have unique mechanisms of action. Biochemistry, 34(8), 2504–2510. View Source
